7-Bromo-2-methylthiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family. This compound is characterized by a bromine atom at the 7th position and a methyl group at the 2nd position of the thiazolo[4,5-c]pyridine ring system. Its molecular formula is with a molecular weight of approximately 229.10 g/mol. The unique structural characteristics of 7-bromo-2-methylthiazolo[4,5-c]pyridine contribute to its diverse biological and chemical properties, making it significant in pharmaceutical research and development .
The synthesis of 7-bromo-2-methylthiazolo[4,5-c]pyridine typically involves several methods, including:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity of the final product .
The molecular structure of 7-bromo-2-methylthiazolo[4,5-c]pyridine can be represented using several notations:
CC1=NC2=C(S1)C(Br)=CN=C2
InChI=1S/C7H5BrN2S/c1-4-10-6-3-9-2-5(8)7(6)11-4/h2-3H,1H3
The structure features a fused ring system consisting of a thiazole and a pyridine ring, with specific substitutions that influence its chemical behavior and reactivity .
7-Bromo-2-methylthiazolo[4,5-c]pyridine participates in various chemical reactions due to its reactive bromine atom and heterocyclic structure. Notable reactions include:
The specific products formed depend on the reaction conditions and reagents employed during these transformations .
The mechanism of action for 7-bromo-2-methylthiazolo[4,5-c]pyridine primarily revolves around its interactions with biological targets. Research indicates that this compound may exhibit pharmacological activities through:
Studies focusing on these interactions are essential for understanding its therapeutic potential and guiding future drug development efforts .
Relevant safety data indicates that caution should be exercised when handling this compound due to its bromine content, which can pose health risks if not managed properly .
7-Bromo-2-methylthiazolo[4,5-c]pyridine has potential applications in several scientific fields:
Further research into its properties and interactions will help elucidate its full potential in medicinal chemistry and related fields .
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3